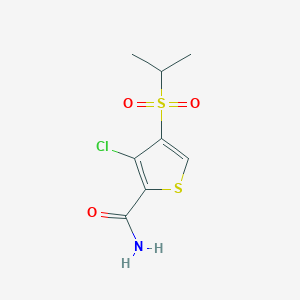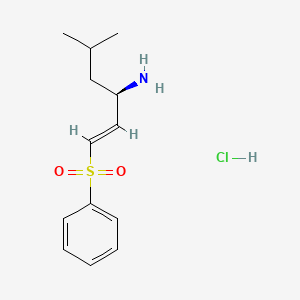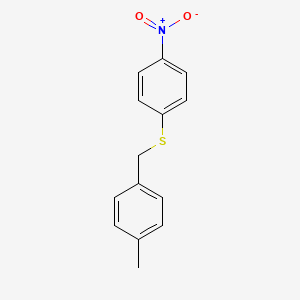
(S)-1-(4-Methoxyphenyl)-1-propanol, ee 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Methoxyphenyl)-1-propanol, also known as 4-methoxyphenylpropanol or 4-MOPP, is an organic compound with a variety of applications in both scientific research and industrial processes. It is an alcohol with the molecular formula C9H12O2, and is classified as a secondary alcohol due to its two carbon-oxygen bonds. 4-MOPP is a chiral compound, meaning that it exists as two enantiomers, (S)-4-MOPP and (R)-4-MOPP. The (S)-enantiomer is the most commonly used form, with a 99% ee (enantiomeric excess) purity. This introduction provides an overview of 4-MOPP and its uses, as well as the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
4-MOPP is widely used in scientific research, as it is a useful tool for studying the stereoselectivity of reactions. It is also used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, 4-MOPP is used in the synthesis of chiral molecules, which are molecules with two or more stereoisomers that are not superimposable on each other. 4-MOPP is also used in the study of enzyme-catalyzed reactions, as it can be used to study the stereoselectivity of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 4-MOPP is not fully understood, but it is believed to be related to the fact that it is a chiral compound. In the presence of a catalyst, 4-MOPP can undergo a variety of reactions, such as Diels-Alder reactions, Michael additions, and aldol condensations. These reactions are stereoselective, meaning that the reaction will preferentially produce one of the two enantiomers of 4-MOPP. This stereoselectivity is believed to be due to the fact that the catalyst is able to recognize and preferentially react with one of the two enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOPP are not well understood, as it is not used as a pharmaceutical or therapeutic agent. However, it is believed that 4-MOPP may have some effect on the body, as it is a chiral compound and is known to interact with certain enzymes. 4-MOPP has been shown to interact with certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-MOPP in laboratory experiments is that it is a chiral compound, which makes it useful for studying the stereoselectivity of reactions. Additionally, 4-MOPP is relatively easy to synthesize, and is available in a high purity (99% ee) form. However, 4-MOPP is not a particularly stable compound, and can be easily oxidized or degraded by light and heat. Therefore, it is important to store 4-MOPP in a cool, dark place in order to maintain its integrity.
Zukünftige Richtungen
Given its wide range of applications, there are numerous potential future directions for research on 4-MOPP. For example, further research could be conducted to explore the biochemical and physiological effects of 4-MOPP, as well as its potential uses in pharmaceutical and therapeutic applications. Additionally, further research could be conducted to explore the stereoselectivity of 4-MOPP in various reaction types, as well as its potential uses in the synthesis of other compounds. Finally, research could be conducted to explore the potential of 4-MOPP as a catalyst for various types of reactions, as well as its potential uses in industrial processes.
Synthesemethoden
The most common method of synthesizing 4-MOPP is via the Mitsunobu reaction, which is a versatile organic reaction that involves the use of a diazonium salt and a phosphine. This reaction involves the addition of a diazonium salt to a phosphine, followed by the addition of an alcohol. The reaction is typically carried out in an aqueous solution at a temperature of between 0 and 10 °C. The reaction is usually complete within 24 hours, and yields a product with a 99% ee purity.
Eigenschaften
IUPAC Name |
(1S)-1-(4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)








